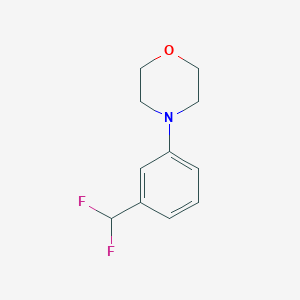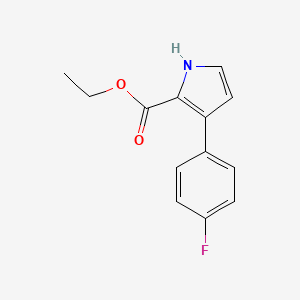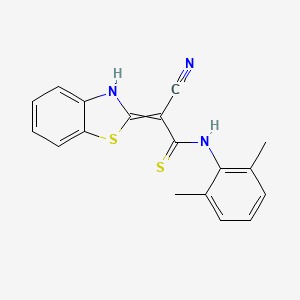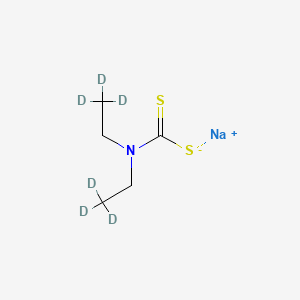
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate is a chemical compound with the molecular formula C₅H₁₀NNaS₂ · 3H₂O. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is known for its ability to chelate metals, making it useful in a variety of chemical reactions and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate can be synthesized by reacting diethylamine with carbon disulfide and sodium hydroxide in an aqueous solution. The reaction product is then dried at 40°C to generate the final compound, which contains three molecules of crystal water in each molecule .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically produced in large reactors where temperature, pressure, and reactant concentrations are meticulously monitored .
Chemical Reactions Analysis
Types of Reactions
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate undergoes various chemical reactions, including:
Substitution: It reacts with metal salts to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine (I₂), which converts the compound into its disulfide form.
Substitution: Metal salts such as tin(II) chloride are used to form metal complexes.
Major Products Formed
Oxidation: The major product is the disulfide form of the compound.
Substitution: The major products are metal complexes, such as cis-dichlorobis(N,N-diethyldithiocarbamato) tin(IV).
Scientific Research Applications
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate involves its ability to chelate metals. By binding to metal ions, it can inhibit the activity of metal-dependent enzymes. For example, it inhibits the induction of macrophage nitric oxide synthase by chelating copper ions, which are essential for the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure but without the deuterium labeling.
Potassium N,N-diethyldithiocarbamate: Similar in function but with potassium instead of sodium.
Uniqueness
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate is unique due to its deuterium labeling, which can be useful in specific research applications where isotopic labeling is required. This feature distinguishes it from other similar compounds and can provide additional insights in studies involving reaction mechanisms and metabolic pathways .
Properties
Molecular Formula |
C5H10NNaS2 |
|---|---|
Molecular Weight |
177.3 g/mol |
IUPAC Name |
sodium;N,N-bis(2,2,2-trideuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3; |
InChI Key |
IOEJYZSZYUROLN-TXHXQZCNSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])CN(CC([2H])([2H])[2H])C(=S)[S-].[Na+] |
Canonical SMILES |
CCN(CC)C(=S)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone](/img/structure/B13711119.png)
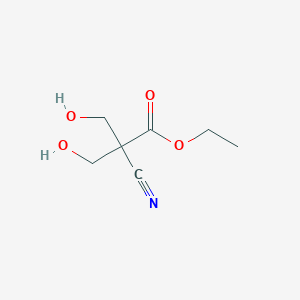
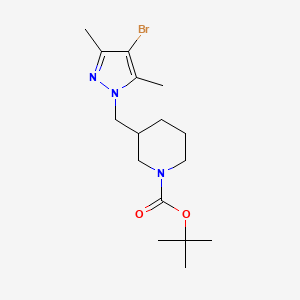
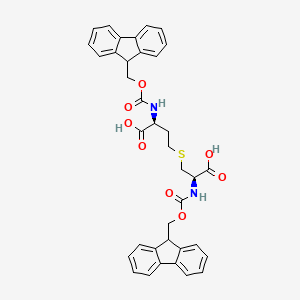
![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)
![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)
![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)
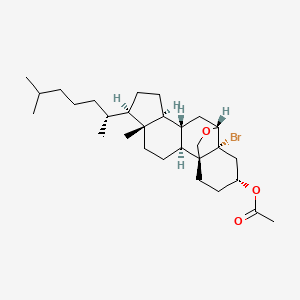
![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)
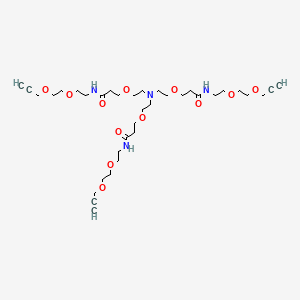
![N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)
